(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834137
InChI: InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3
SMILES:
Molecular Formula: C11H7Cl2N3O
Molecular Weight: 268.10 g/mol

(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone

CAS No.:

Cat. No.: VC15834137

Molecular Formula: C11H7Cl2N3O

Molecular Weight: 268.10 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone -

Specification

Molecular Formula C11H7Cl2N3O
Molecular Weight 268.10 g/mol
IUPAC Name (4,6-dichloropyrimidin-5-yl)-(2-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3
Standard InChI Key MOQUCAPOGBXEGO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identification

The compound is systematically named (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, reflecting its bifunctional aromatic structure. Key identifiers include:

PropertyValueSource
CAS Registry Number1416373-37-9
Molecular FormulaC₁₁H₇Cl₂N₃O
Molecular Weight268.1 g/mol
SMILES NotationC(C1=C(Cl)N=CN=C1Cl)(C1=CC=CN=C1C)=O
InChIKeyMOQUCAPOGBXEGO-UHFFFAOYSA-N

The SMILES string illustrates the pyrimidine ring (C1=C(Cl)N=CN=C1Cl) connected via a carbonyl group to a 2-methylpyridine moiety (C1=CC=CN=C1C) . The InChIKey provides a unique descriptor for computational chemistry applications .

Structural Analysis

The pyrimidine ring’s 4,6-dichloro substitution enhances electrophilicity, potentially facilitating nucleophilic aromatic substitution reactions . The 2-methylpyridine group introduces steric hindrance and lipophilicity, which may influence binding affinity in biological systems . Quantum chemical calculations using the topological polar surface area (55.7 Ų) suggest moderate permeability across biological membranes .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is critical for experimental handling:

PropertyDetailSource
SolubilitySoluble in organic solvents (exact data unspecified)
Storage Conditions2–8°C (short-term); -80°C (long-term)
StabilityDegrades upon repeated freeze-thaw cycles

Solutions prepared at 10 mM in dimethyl sulfoxide (DMSO) or similar polar aprotic solvents are recommended for laboratory use . Thermal stability remains uncharacterized, but analog pyrimidines typically decompose above 200°C .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, computational predictions using the SMILES string suggest:

  • ¹H NMR: Signals for pyridine protons (δ 7.5–8.5 ppm), methyl group (δ 2.6 ppm), and pyrimidine protons (δ 8.8 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 268.1 (C₁₁H₇Cl₂N₃O⁺) with fragments at m/z 233 (loss of Cl) and 154 (pyridine ring cleavage) .

Hazard CategoryPrecautionary Measures
Acute ToxicityAvoid inhalation, skin contact
Environmental HazardPrevent release into ecosystems
ReactivityMoisture-sensitive; store under inert gas

Operational Guidelines

Key protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles .

  • Ventilation: Use fume hoods for weighing and solution preparation .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Table 1: Emergency Response Codes

ScenarioAction
Skin ContactWash with soap/water; seek medical attention
InhalationMove to fresh air; consult poison center
Eye ExposureRinse with water for 15 minutes

Research Applications and Case Studies

Pharmaceutical Intermediates

The compound’s dichloropyrimidine core is a common pharmacophore in kinase inhibitors (e.g., imatinib analogs) . While direct studies are unavailable, its structure suggests potential as a:

  • BTK Inhibitor Precursor: Chloropyrimidines often target Bruton’s tyrosine kinase (BTK) in oncology .

  • Antiviral Agent: Pyrimidine derivatives exhibit activity against RNA viruses .

Material Science

The conjugated π-system and halogen atoms may enable applications in:

  • Organic Semiconductors: As electron-deficient moieties in donor-acceptor polymers .

  • Metal-Organic Frameworks (MOFs): As ligands for catalytic sites .

Future Directions and Challenges

Synthetic Optimization

Current limitations include:

  • Scalability: No reported large-scale synthesis routes.

  • Purity: Commercial samples are 97% pure, requiring recrystallization for advanced applications .

Biological Screening

Priority research areas:

  • Kinase Inhibition Assays: Profile against EGFR, VEGFR, and other targets.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in vitro.

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